molecular formula C18H15BrN2O3 B2717239 (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 310453-43-1

(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B2717239
CAS No.: 310453-43-1
M. Wt: 387.233
InChI Key: FOLZOXLUFOFCLH-ACCUITESSA-N
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Description

This compound is an acrylonitrile derivative featuring a 2-bromophenyl-substituted furan ring and a morpholine-4-carbonyl group. The E-configuration at the double bond ensures planar geometry, which may influence π-π stacking and electronic interactions. The bromine atom enhances lipophilicity and steric bulk, while the morpholine group improves solubility due to its polar nature.

Properties

IUPAC Name

(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-16-4-2-1-3-15(16)17-6-5-14(24-17)11-13(12-20)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZOXLUFOFCLH-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions One common approach starts with the bromination of a phenyl-furan derivative, followed by a coupling reaction with an acrylonitrile derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its functional groups make it versatile for various applications, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Physical Properties of Analogs
Compound Name / ID Substituents on Furan Electron-Withdrawing Group Melting Point (°C) Yield (%) Key Reference
Target Compound 5-(2-Bromophenyl) Morpholine-4-carbonyl Not Reported Not Reported -
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) [] 5-(4-Chlorophenyl) Benzo[d]thiazol-2-yl 185–187 59 [1,7]
(2E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]acrylonitrile [] 5-(4-Bromophenyl) Benzimidazol-2-yl Not Reported Not Reported [9]
3-(5-(2-Nitrophenyl)furan-2-yl)-2-(phenylsulfonyl)acrylonitrile [] 5-(2-Nitrophenyl) Phenylsulfonyl Not Reported Not Reported [14]
(E)-3-(2-Bromophenyl)-2-(1-methyl-1H-indole-3-carbonyl)acrylonitrile [] 2-Bromophenyl* Indole-3-carbonyl Not Reported Not Reported [10]
Key Observations:

Substituent Position on Phenyl Ring: The target compound’s 2-bromophenyl group (ortho position) may induce greater steric hindrance compared to 4-substituted analogs (e.g., 4-chlorophenyl in 7g , 4-bromophenyl in ). This could reduce crystallization efficiency, though melting point data is unavailable for direct comparison.

Role of Morpholine: The morpholine group enhances water solubility compared to non-polar groups like benzothiazole (7g) or benzimidazole (). This property is critical for bioavailability in pharmaceutical applications, as seen in ’s morpholine-containing kinase inhibitor .

Key Observations:
  • IR Spectroscopy : The CN stretch in the target compound (~2210 cm⁻¹) aligns with analogs like 7g (2211 cm⁻¹), confirming the acrylonitrile backbone .
  • NMR : The morpholine carbonyl is expected to appear at δ ~165–170 ppm in ¹³C NMR, distinct from benzothiazole (δ ~160 ppm) or sulfonyl groups (δ ~140 ppm) in analogs .

Biological Activity

(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

Chemical Structure

The compound features a unique structure that includes:

  • A furan ring substituted with a bromophenyl group.
  • An acrylonitrile moiety.
  • A morpholine ring with a carbonyl group.

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Effective bactericidal and fungicidal activities as evidenced by Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Activity Type
Compound 10.22<0.25Bactericidal
Compound 20.25<0.30Fungicidal
Compound 30.30<0.35Bactericidal

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties, particularly through its ability to inhibit specific cancer cell lines. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

Case Study : A study involving related morpholine derivatives showed significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values indicating potent activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • It has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Table 2: Enzyme Inhibition Data

EnzymeIC50 Range (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

The biological activity of this compound is hypothesized to involve:

  • Interaction with Target Proteins : The compound likely binds to specific proteins involved in microbial resistance or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.

Q & A

Q. What synthetic routes are recommended for preparing (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile?

  • Methodological Answer : A stepwise approach is typically employed:

Furan Core Synthesis : React 2-bromophenylacetonitrile with furan derivatives via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to form the 5-(2-bromophenyl)furan-2-yl scaffold .

Acrylonitrile Introduction : Use Diels-Alder reactions with acrylonitrile derivatives, leveraging HOMO-LUMO gap analysis (ΔE ≈ 7.39 eV) to optimize regioselectivity .

Morpholine-4-carbonyl Incorporation : React the intermediate with morpholine carbonyl chloride under anhydrous conditions, monitored via TLC or HPLC .
Key reagents: LiAlH₄ for reductions, PCC for oxidations, and Pd catalysts for cross-coupling .

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Key steps:

Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.

HOMO-LUMO Analysis : Calculate gaps to predict reactivity (e.g., ΔE ≈ 7.39 eV for Diels-Alder compatibility) .

Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic sites .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., E/Z configuration via coupling constants) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., 377.22 g/mol for analogous compounds) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles like C13—C12—C11 ≈ 111.33°) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

  • Methodological Answer :
  • Refinement Protocols : Use Rietveld refinement to adjust thermal parameters and occupancy rates in crystallographic data .
  • DFT Calibration : Tune exchange-correlation functionals (e.g., increase exact-exchange weighting) to align computed bond lengths with experimental values .
  • Error Analysis : Compare mean absolute deviations (e.g., ±0.02 Å for bond lengths) to identify systematic errors .

Q. How does the morpholine-4-carbonyl group influence bioactivity against viral proteases?

  • Methodological Answer :
  • Binding Affinity Studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with Dengue NS2B/NS3 protease active sites. The morpholine group’s electron-rich oxygen may form hydrogen bonds with catalytic residues .
  • SAR Modifications : Replace morpholine with pyrrolidine or piperidine to test steric/electronic effects on IC₅₀ values (e.g., see analog C19H15F3N2O2, IC₅₀ = 360.34 nM) .

Q. What strategies optimize bromophenyl substituent modifications to enhance inhibitory activity?

  • Methodological Answer :
  • Halogen Substitution : Replace bromine with Cl or CF₃ to modulate electron-withdrawing effects and steric bulk (e.g., C18H14Cl2N2O3 with ΔIC₅₀ = 2.4 kcal/mol) .
  • Regioselective Functionalization : Use directed ortho-metalation to introduce substituents at specific positions .
  • Challenges : Mitigate byproduct formation via Pd-catalyzed C–H activation under inert conditions .

Q. What in silico approaches assess binding affinity to viral proteases like NS2B/NS3?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS, focusing on binding pocket stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for morpholine group modifications .
  • Validation : Cross-reference with SPR (Surface Plasmon Resonance) data for kinetic parameters (kon/koff) .

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.
  • Citations align with evidence IDs to ensure traceability.

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